REACTION_SMILES
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[CH3:1][N:2]1[CH2:3][c:4]2[c:5]([F:13])[cH:6][cH:7][c:8]([F:12])[c:9]2[CH2:10][CH2:11]1.[Na+:24].[OH-:23].[OH2:25].[OH:19][N+:20]([O-:21])=[O:22].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[CH3:1][N:2]1[CH2:3][c:4]2[c:5]([F:13])[c:6]([N+:20](=[O:19])[O-:21])[cH:7][c:8]([F:12])[c:9]2[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCc2c(F)ccc(F)c2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CN1CCc2c(F)cc([N+](=O)[O-])c(F)c2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |